2-Bromo-5-chloro-N-propylbenzamide

Beschreibung

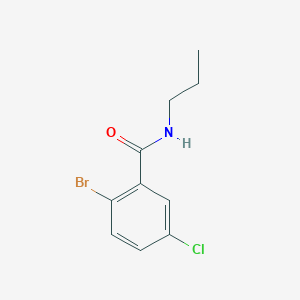

2-Bromo-5-chloro-N-propylbenzamide (CAS: 892018-30-3) is a halogenated benzamide derivative with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . Structurally, it consists of a benzene ring substituted with bromine (Br) at the 2-position and chlorine (Cl) at the 5-position, coupled with an N-propylamide group.

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODHUYAPRDZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 2-Bromo-5-chloro-N-propylbenzamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloro-N-propylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-N-propylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The propyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Benzene) | Amide/Sulfonamide Group |

|---|---|---|---|---|---|

| This compound | 892018-30-3 | C₁₀H₁₁BrClNO | 276.56 | Br, Cl | N-propyl |

| 5-Bromo-2-chloro-N-cyclopropylbenzamide | 669734-35-4 | C₁₀H₉BrClNO | 274.54 | Br, Cl | N-cyclopropyl |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | Not provided | C₁₄H₁₁BrFNO₂ | 324.15 | Br, F | N-(2-methoxyphenyl) |

| N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide | Not provided | C₁₉H₁₆BrClN₂O₂S | 443.77 | Br, Cl | Sulfonamide with naphthalene and cyclopropyl |

Key Structural Differences and Implications

Halogen Substitutions

- This compound vs. Fluorine’s smaller atomic radius may also reduce steric hindrance compared to chlorine .

Amide Group Variations

- N-propyl vs. N-cyclopropyl : The cyclopropyl group () introduces rigidity due to its three-membered ring structure, which may restrict conformational flexibility compared to the linear propyl chain. This could impact binding affinity to target proteins .

- N-(2-methoxyphenyl) : The methoxy group in ’s compound adds electron-donating properties, which could alter electronic distribution and improve solubility in polar solvents .

Sulfonamide vs. Benzamide Backbone

The sulfonamide derivative () incorporates a naphthalene ring and a sulfonamide group, increasing molecular weight (443.77 g/mol ) and likely reducing solubility. Sulfonamides are historically associated with antibacterial activity (e.g., inhibition of dihydropteroate synthase), whereas benzamides may target distinct pathways, such as dopamine receptors or histone deacetylases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.